4-Benzylidene-2-phenyl-2-oxazolin-5-one 4-Benzylidene-2-phenyl-2-oxazolin-5-one
Brand Name: Vulcanchem
CAS No.: 17606-70-1
VCID: VC0100187
InChI: InChI=1S/C16H11NO2/c18-16-14(11-12-7-3-1-4-8-12)17-15(19-16)13-9-5-2-6-10-13/h1-11H/b14-11-
SMILES: C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3
Molecular Formula: C16H11NO2
Molecular Weight: 249.26

4-Benzylidene-2-phenyl-2-oxazolin-5-one

CAS No.: 17606-70-1

Cat. No.: VC0100187

Molecular Formula: C16H11NO2

Molecular Weight: 249.26

* For research use only. Not for human or veterinary use.

4-Benzylidene-2-phenyl-2-oxazolin-5-one - 17606-70-1

Specification

CAS No. 17606-70-1
Molecular Formula C16H11NO2
Molecular Weight 249.26
IUPAC Name (4Z)-4-benzylidene-2-phenyl-1,3-oxazol-5-one
Standard InChI InChI=1S/C16H11NO2/c18-16-14(11-12-7-3-1-4-8-12)17-15(19-16)13-9-5-2-6-10-13/h1-11H/b14-11-
SMILES C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3

Introduction

Chemical Characterization and Structural Properties

Molecular Architecture

4-Benzylidene-2-phenyl-2-oxazolin-5-one (CAS 17606-70-1) belongs to the oxazolone family, featuring a fused aromatic system with the molecular formula C16H11NO2\text{C}_{16}\text{H}_{11}\text{NO}_{2} and a molar mass of 249.26 g/mol . The compound’s core structure includes a benzylidene group at the 4-position and a phenyl substituent at the 2-position, creating a planar, conjugated system that enhances its stability and reactivity.

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectroscopy confirms its structure, with 13C^{13}\text{C} NMR data revealing distinct carbonyl (C=O\text{C=O}) and imine (C=N\text{C=N}) signals at 168.2 ppm and 156.7 ppm, respectively . The benzylidene and phenyl carbons resonate between 120–140 ppm, consistent with aromatic sp² hybridization .

Physicochemical Properties

Key physicochemical parameters include:

PropertyValueSource
Density1.16 ± 0.1 g/cm³
Melting Point165–167°C
Boiling Point386.5 ± 45.0°C (predicted)
Refractive Index1.61
pKa0.58 ± 0.20 (predicted)

The compound’s low solubility in polar solvents and high thermal stability make it suitable for high-temperature synthetic applications .

Synthetic Methodologies

Laboratory-Scale Synthesis

The primary synthetic route involves the condensation of benzaldehyde with glycine derivatives under acidic or basic conditions. A representative protocol is as follows:

  • Reagents: Benzaldehyde (1.0 equiv), glycine (1.2 equiv), acetic anhydride (3.0 equiv), sodium acetate (catalytic).

  • Procedure: Reflux the mixture at 120°C for 6 hours, followed by cooling and crystallization from ethanol.

  • Yield: 68–72% after recrystallization.

This method leverages the Knorr oxazole synthesis mechanism, where the aldehyde undergoes nucleophilic attack by the amino group of glycine, followed by cyclodehydration.

Industrial Production

Industrial processes optimize scalability using continuous flow reactors, which enhance heat transfer and reduce reaction times. Key advancements include:

  • Catalyst Optimization: Heterogeneous catalysts (e.g., zeolites) improve regioselectivity.

  • Purification: Chromatography and fractional crystallization achieve >99% purity.

MicroorganismMIC (mg/ml)MBC (mg/ml)Biofilm Inhibition
Escherichia coli0.412.5Yes
Pseudomonas aeruginosa0.212.5Yes
Staphylococcus aureus6.2513.12Yes
Bacillus cereus0.05Yes
Candida albicans0.056.25Yes

The compound disrupts biofilm formation by downregulating the icaA gene in S. aureus, which encodes polysaccharide intercellular adhesin .

Anticancer Mechanisms

Preliminary studies suggest pro-apoptotic effects in cancer cell lines, potentially mediated by:

  • Electrophilic Attack: The α,β-unsaturated ketone moiety reacts with cellular thiols, depleting glutathione reserves.

  • Enzyme Inhibition: Interaction with topoisomerase II disrupts DNA replication.

Chemical Reactivity and Derivative Synthesis

Functionalization Reactions

The compound undergoes three primary reaction types:

  • Oxidation: Treatment with KMnO4\text{KMnO}_4 yields 4-benzoyl-2-phenyloxazole-5-carboxylic acid.

  • Reduction: NaBH4\text{NaBH}_4 reduces the exocyclic double bond, producing 4-benzyl-2-phenyloxazolidin-5-one.

  • Nucleophilic Substitution: Amines attack the oxazolone ring, forming 4-(benzylidene)-2-phenyl-5-(alkylamino)oxazoles.

Fluorinated Derivatives

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to:

  • Antimicrobial Agents: Derivatives with modified benzylidene groups exhibit enhanced Gram-negative activity .

  • Anticancer Drugs: Structural analogs inhibit tubulin polymerization in breast cancer models.

Material Science

Applications include:

  • Dye Synthesis: Conjugation with azo groups produces photostable pigments for textiles.

  • Polymer Additives: Oxazolone derivatives improve the thermal stability of polyesters.

Comparison with Related Heterocycles

CompoundKey FeaturesBioactivity
ThiazolesSulfur-containing ringAntifungal, antibacterial
ImidazolesTwo nitrogen atomsAntiviral, enzyme inhibition
4-Benzylidene OxazoloneConjugated benzylidene systemAntimicrobial, anticancer

The benzylidene group in 4-benzylidene-2-phenyl-2-oxazolin-5-one enhances π-stacking interactions with biological targets, distinguishing it from simpler oxazolones .

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